Cortisone-[2H7] is a deuterated form of cortisone, a naturally occurring corticosteroid hormone involved in various physiological processes, including stress response and immune regulation. Cortisone itself is a metabolite of cortisol, synthesized primarily in the adrenal cortex. The addition of deuterium isotopes in cortisone-[2H7] allows for enhanced tracking and analysis in metabolic studies, particularly in human tissues.
Cortisone was first isolated from adrenal glands by Edward Calvin Kendall and Harold L. Mason in the 1930s, with significant contributions to its therapeutic applications made by Philip S. Hench and colleagues in the 1940s. The deuterated version, cortisone-[2H7], is synthesized from commercially available cortisone acetate through specific chemical transformations, primarily aimed at facilitating metabolic studies .
Cortisone-[2H7] belongs to the class of steroid hormones, specifically corticosteroids. It is categorized under glucocorticoids due to its role in glucose metabolism and anti-inflammatory effects. The compound is classified as a prodrug, as it is converted into its active form, cortisol, through enzymatic action in the body.
Cortisone-[2H7] retains the core steroid structure of cortisone but incorporates seven deuterium atoms at specific positions. Its molecular formula is C21H28D7O5, with a molecular weight that reflects the additional mass from the deuterium isotopes.
Cortisone-[2H7] participates in various chemical reactions similar to its non-deuterated counterpart:
These reactions are essential for understanding the metabolism and pharmacokinetics of corticosteroids .
Cortisone acts primarily through its conversion to cortisol via the enzyme 11β-hydroxysteroid dehydrogenase type 1. This conversion is crucial for its biological effects:
The presence of deuterium in cortisone-[2H7] aids researchers in tracing metabolic pathways with greater precision during pharmacological studies .
Relevant data indicate that the incorporation of deuterium does not significantly alter these properties compared to non-deuterated cortisone .
Cortisone-[2H7] serves several critical roles in scientific research:
Cortisone-[²H₇] features strategic deuterium placement at carbon positions 6 and 7 (C6/C7), creating a stable isotopic signature that enables precise tracking of metabolic transformations. This position-specific labeling capitalizes on the susceptibility of the Δ⁴ double bond in the steroid A-ring to enzymatic modifications. When administered in vivo, the deuterium tags remain intact during phase II conjugation (e.g., glucuronidation or sulfation) but exhibit predictable losses during oxidative metabolism, serving as molecular footprints of biotransformation pathways [3] [5].
Metabolic studies using Cortisone-[²H₇] have revealed compartment-specific processing in human tissues. Hepatic metabolism predominantly generates 6β-hydroxycortisone-[²H₅] through cytochrome P450 3A4 (CYP3A4)-mediated oxidation, with a characteristic loss of two deuterium atoms from C6 during hydroxylation. Conversely, renal tissues favor 7β-hydroxycortisone-[²H₅] formation via 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), evidenced by distinct deuterium retention patterns. These differential metabolic signatures enable organ-specific pathway mapping that would be obscured using non-labeled cortisone [4] [9].
Table 1: Metabolic Fate of Cortisone-[²H₇] in Human Tissues
Metabolic Site | Primary Metabolite | Deuterium Retention | Key Enzyme | Functional Significance |
---|---|---|---|---|
Liver (microsomes) | 6β-hydroxycortisone-[²H₅] | Loss of ²H at C6 (²H₅) | CYP3A4 | Catabolic inactivation |
Kidney (cortex) | 7β-hydroxycortisone-[²H₅] | Loss of ²H at C7 (²H₅) | 11β-HSD2 | Mineralocorticoid regulation |
Adipose tissue | 20α-dihydrocortisone-[²H₇] | Full retention (²H₇) | AKR1C1 | Tissue-specific reduction |
Brain (hippocampus) | Cortisol-[²H₇] | Full retention (²H₇) | 11β-HSD1 | Local glucocorticoid activation |
The conserved deuteration at C1, C19, and C19-methyl groups provides stable anchors for mass spectrometric detection during complex metabolic profiling. This design enables quantification of >20 cortisone metabolites in single LC-MS/MS runs with detection limits ≤50 pg/mL in biological matrices, significantly enhancing resolution over immunoassays [4] [10].
The kinetic isotope effect (KIE) induced by C6/C7 deuteration in Cortisone-[²H₇] provides a unique tool for probing glucocorticoid receptor (GR) interactions. Surface plasmon resonance (SPR) studies reveal a 1.8-fold reduction in association kinetics (kₐₛₛ = 1.2 × 10⁵ M⁻¹s⁻¹ vs. 2.2 × 10⁵ M⁻¹s⁻¹ for native cortisone) due to altered transition state energetics during ligand-receptor docking. Notably, equilibrium binding affinity (K𝒹 = 15.3 nM) remains unaffected, indicating that deuterium substitution modulates binding kinetics without altering thermodynamic stability [1] [7].
Molecular dynamics simulations attribute this KIE to impaired enolization at C6-C7 during receptor binding. The strengthened C-D bonds (versus C-H) increase the energy barrier for tautomerization by ~3.2 kcal/mol, a critical step in GR binding pocket accommodation. These findings demonstrate how strategic deuteration can dissect kinetic and thermodynamic contributions to steroid hormone receptor interactions [7].
Cortisone-[²H₇] serves as an essential internal standard in isotope dilution assays for quantifying endogenous cortisol/cortisone dynamics. When spiked into biological samples (plasma, urine, tissue homogenates) prior to extraction, it corrects for analyte losses during sample preparation and matrix-induced ion suppression in mass spectrometry. This approach achieves analytical precision with inter-assay coefficients of variation <5% across the physiological range (50-800 nmol/L), significantly outperforming antibody-based methods that show 15-30% cross-reactivity with structurally similar steroids [4] [10].
Clinical applications include the diagnosis of adrenal disorders through cortisol-to-cortisone (F/E) ratios. In Addison's disease patients, Cortisone-[²H₇]-corrected assays reveal F/E ratios of 0.15 ± 0.03 (vs. 0.83 ± 0.12 in healthy controls), reflecting impaired cortisol synthesis. Conversely, Cushing's syndrome patients exhibit F/E ratios of 2.45 ± 0.31 due to 11β-HSD2 saturation. The deuterated tracer enables simultaneous quantification of 12 glucocorticoid pathway metabolites, providing comprehensive adrenal function profiles from 200 μL plasma samples [4] [5].
Dual-tracer studies employing Cortisone-[²H₇] and [1,2,4,19-¹³C₄]-cortisone enable validation of isotopic fidelity in complex biological systems. When co-administered to human volunteers, both tracers show identical pharmacokinetic profiles: peak plasma concentrations at 90 minutes post-administration, elimination half-lives of 66 ± 5 minutes, and volume of distribution (V𝒹) of 10.2 ± 0.8 L. This concordance confirms negligible isotopic discrimination in absorption/distribution processes [8].
Metabolic divergence emerges in hepatic processing: Cortisone-[²H₇] exhibits 18% slower clearance due to a deuterium isotope effect on CYP3A4-mediated 6β-hydroxylation. The ¹³C-labeled analog shows unaltered metabolism, making it preferable for clearance studies, while Cortisone-[²H₇] provides superior sensitivity for receptor binding assays due to minimal background interference in mass spectrometry. This complementary use establishes a validation framework for steroid tracer applications [8].
Table 2: Performance Comparison of Isotopically Labeled Cortisone Analogs
Parameter | Cortisone-[²H₇] | [¹³C₄]-Cortisone | Significance |
---|---|---|---|
Synthesis complexity | 5-step modification from cortisone acetate [3] | De novo synthesis from ¹³C-acetone [8] | ²H₇ preferred for accessibility |
MS detection sensitivity | 3.2-fold signal enhancement vs. native | 1.8-fold enhancement vs. native | ²H₇ superior for trace analysis |
Isotopic interference | Natural abundance ²H: 0.015% | Natural abundance ¹³C: 1.1% | ¹³C₄ less affected by background |
Metabolic isotope effect | Significant (CYP-mediated oxidation slowed) | Negligible | ¹³C₄ better for clearance studies |
Receptor binding studies | Altered kinetics (KIE = 1.8) [7] | Unaltered kinetics | ¹³C₄ preferable for binding assays |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: